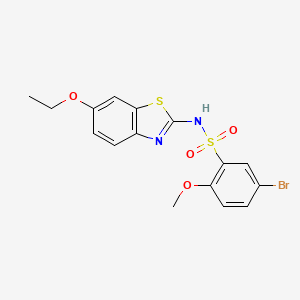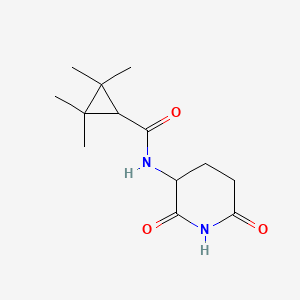
3-(Pyrrolidin-2-YL)benzonitrile hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Pyrrolidin-2-YL)benzonitrile hydrochloride is a chemical compound that features a pyrrolidine ring attached to a benzonitrile moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrrolidin-2-YL)benzonitrile hydrochloride typically involves the construction of the pyrrolidine ring followed by its attachment to the benzonitrile group. One common method includes the cyclization of appropriate precursors to form the pyrrolidine ring, which is then functionalized to introduce the benzonitrile moiety .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and specific reaction conditions to facilitate the efficient formation of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Pyrrolidin-2-YL)benzonitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion of the pyrrolidine ring to pyrrolidinone derivatives.
Reduction: Reduction of the nitrile group to corresponding amines.
Substitution: Nucleophilic substitution reactions at the benzonitrile moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions include pyrrolidinone derivatives, primary amines, and substituted benzonitriles .
Wissenschaftliche Forschungsanwendungen
3-(Pyrrolidin-2-YL)benzonitrile hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-(Pyrrolidin-2-YL)benzonitrile hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can engage in binding interactions with proteins, while the benzonitrile group may participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include:
Pyrrolidine derivatives: Such as pyrrolidine-2-one and pyrrolidine-2,5-diones.
Benzonitrile derivatives: Such as 4-(pyrrolidin-1-yl)benzonitrile.
Uniqueness
3-(Pyrrolidin-2-YL)benzonitrile hydrochloride is unique due to its specific combination of the pyrrolidine ring and benzonitrile moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry .
Eigenschaften
IUPAC Name |
3-pyrrolidin-2-ylbenzonitrile;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2.ClH/c12-8-9-3-1-4-10(7-9)11-5-2-6-13-11;/h1,3-4,7,11,13H,2,5-6H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWMMRPCTBXXTSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC=CC(=C2)C#N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methoxy-2,4-dimethylbenzene-1-sulfonamide](/img/structure/B7580286.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide](/img/structure/B7580289.png)







